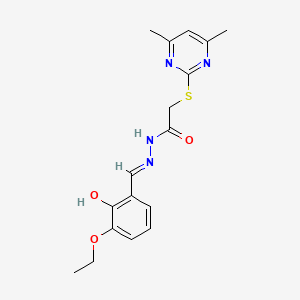![molecular formula C27H26N2O3 B15040499 (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B15040499.png)
(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide is an organic compound with a complex structure that includes benzyl, cyano, ethoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include benzylamine, ethoxybenzaldehyde, and 4-methylbenzyl bromide. The synthesis may proceed through the following steps:
Formation of the Benzylamine Derivative: Benzylamine reacts with ethoxybenzaldehyde in the presence of a base to form an imine intermediate.
Addition of the Cyano Group: The imine intermediate undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide, to form the cyano derivative.
Formation of the Final Product: The cyano derivative reacts with 4-methylbenzyl bromide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-benzyl-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enamide: Similar structure with a chlorobenzyl group instead of a methylbenzyl group.
Uniqueness
The uniqueness of (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H26N2O3/c1-3-31-26-16-23(13-14-25(26)32-19-22-11-9-20(2)10-12-22)15-24(17-28)27(30)29-18-21-7-5-4-6-8-21/h4-16H,3,18-19H2,1-2H3,(H,29,30)/b24-15- |
InChI Key |
MWCAGJPFMWBMSO-IWIPYMOSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B15040429.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B15040430.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15040448.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B15040454.png)
![3-tert-butyl-7-(phenylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15040456.png)

![4-{3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one](/img/structure/B15040466.png)
![N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B15040480.png)
![(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040486.png)
![Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15040493.png)
![ethyl 4-({[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15040497.png)
![(2E)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B15040503.png)
![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B15040507.png)
![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15040510.png)
